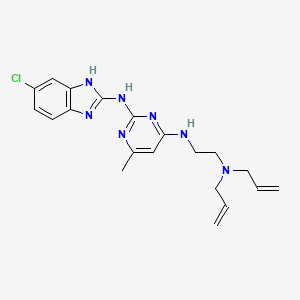
Boc-D-aspartic acid beta-9-fluorenylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Asp(Ofm)-OH, also known as tert-butoxycarbonyl-D-aspartic acid beta-(9-fluorenylmethyl) ester, is a derivative of aspartic acid. This compound is commonly used in peptide synthesis due to its ability to protect the amino group and the side chain carboxyl group during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-D-Asp(Ofm)-OH typically involves the protection of the amino group of D-aspartic acid with a tert-butoxycarbonyl group and the protection of the side chain carboxyl group with a 9-fluorenylmethyl ester. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of Boc-D-Asp(Ofm)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Boc-D-Asp(Ofm)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the tert-butoxycarbonyl group and the 9-fluorenylmethyl ester group under acidic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butoxycarbonyl group, while piperidine is used to remove the 9-fluorenylmethyl ester group.
Coupling: Dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions include the deprotected D-aspartic acid and the desired peptide sequences when used in peptide synthesis.
Scientific Research Applications
Boc-D-Asp(Ofm)-OH is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of protein structure and function by facilitating the synthesis of specific peptide sequences.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of custom peptides for research and development purposes.
Mechanism of Action
The primary mechanism of action of Boc-D-Asp(Ofm)-OH involves its role as a protecting group in peptide synthesis. The tert-butoxycarbonyl group protects the amino group, while the 9-fluorenylmethyl ester group protects the side chain carboxyl group. These protecting groups prevent unwanted side reactions during the synthesis process and can be selectively removed under specific conditions to yield the desired peptide product.
Comparison with Similar Compounds
Similar Compounds
Boc-D-Asp(OBzl)-OH: tert-butoxycarbonyl-D-aspartic acid beta-benzyl ester.
Boc-D-Asp(OMe)-OH: tert-butoxycarbonyl-D-aspartic acid beta-methyl ester.
Uniqueness
Boc-D-Asp(Ofm)-OH is unique due to the presence of the 9-fluorenylmethyl ester group, which provides a higher level of protection and stability compared to other protecting groups like benzyl or methyl esters. This makes it particularly useful in the synthesis of complex peptides where selective deprotection is required.
Properties
IUPAC Name |
4-(9H-fluoren-9-ylmethoxy)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6/c1-23(2,3)30-22(28)24-19(21(26)27)12-20(25)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLRMCFWGFPSLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

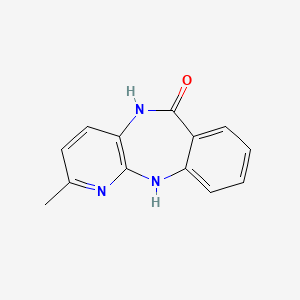


![2-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide](/img/structure/B12809979.png)
![(1R)-1-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]-2-[(1R)-1-(dicyclohexylphosphino)ethyl]ferrocene](/img/structure/B12809992.png)
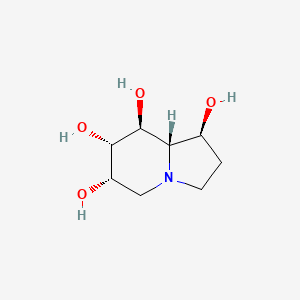

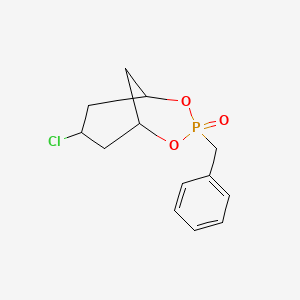
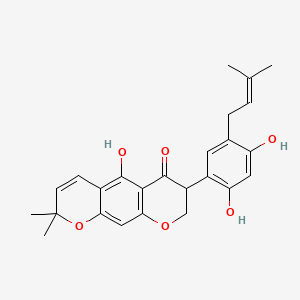

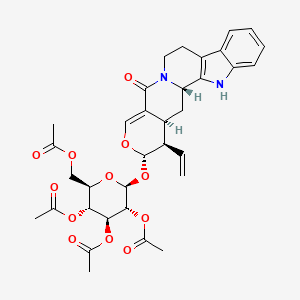
![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)
